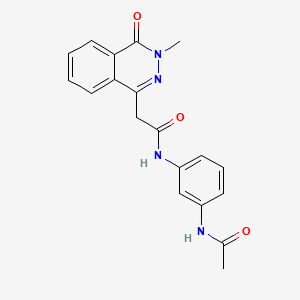
N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Phthalazinone Moiety: The phthalazinone ring can be synthesized by the cyclization of hydrazine derivatives with phthalic anhydride.
Coupling Reaction: The final step involves the coupling of the indole and phthalazinone moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an appropriate acylating agent in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
“N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The phthalazinone moiety can be reduced to form phthalazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the phthalazinone moiety may yield phthalazine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and phthalazinone derivatives.
Medicine: As a potential therapeutic agent due to its structural similarity to biologically active indole derivatives.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of “N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” would depend on its specific biological target. Generally, indole derivatives are known to interact with various enzymes and receptors in the body, leading to a range of biological effects. The phthalazinone moiety may also contribute to the compound’s activity by interacting with different molecular targets.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Phthalazine: A heterocyclic compound with potential biological activity.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
“N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” is unique due to its combination of indole and phthalazinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C18H14N4O2 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
N-(1H-indol-4-yl)-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-16-7-3-6-15-14(16)8-9-19-15)11-22-18(24)13-5-2-1-4-12(13)10-20-22/h1-10,19H,11H2,(H,21,23) |
InChI 键 |
RLMJVMIZHLANGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC=CC4=C3C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934917.png)


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934932.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14934939.png)
![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B14934952.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934992.png)
![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B14935011.png)
